molecular formula C10H10ClN3O2 B13248839 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride

2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride

Cat. No.: B13248839
M. Wt: 239.66 g/mol
InChI Key: LJVRDPZWKAWKDO-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride typically involves the condensation of 1-methyl-1H-pyrazole with a suitable pyridine derivative. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride is unique due to its specific combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H9N3O2.ClH/c1-13-6-7(5-12-13)9-8(10(14)15)3-2-4-11-9;/h2-6H,1H3,(H,14,15);1H

InChI Key

LJVRDPZWKAWKDO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)C(=O)O.Cl

Origin of Product

United States

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